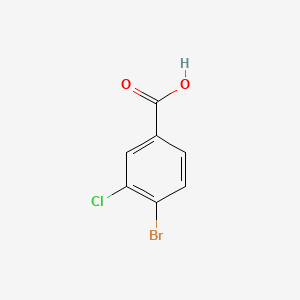![molecular formula C16H19NO B1282080 3-[(Diphenylmethyl)amino]propan-1-ol CAS No. 164165-32-6](/img/structure/B1282080.png)
3-[(Diphenylmethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[(Diphenylmethyl)amino]propan-1-ol is a chemical structure that can be associated with various pharmacological and chemical applications. It is structurally related to beta-adrenergic blocking agents, which are compounds that can inhibit the response to beta-adrenergic stimuli. These agents are often used in the treatment of cardiovascular diseases. The synthesis of related compounds with heterocyclic substitutions has been explored to enhance their potency and selectivity .
Synthesis Analysis
The synthesis of compounds structurally related to 3-[(Diphenylmethyl)amino]propan-1-ol involves the use of aryloxy and amidoalkylamino propanol derivatives. In one study, the synthesis of a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols was described, where the aryl moiety or the amidic group was substituted with a heterocyclic component . Another related synthesis involved the creation of a dinucleating ligand from 2-(diphenylphosphino)benzaldehyde and 1,3-diaminopropanol, which was then used to form dinuclear complexes with metals such as palladium, nickel, and rhodium . Additionally, an attempt to synthesize 2-amino-2(diphenylamino)-propane-1,3-diol from 2-amino-2bromo-1,3-propane diol was made by treating the bromo compound with diphenylamine in alcohol .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 2-amino-2`(diphenylamino)-propane-1,3-diol was characterized by 13C NMR and IR spectroscopy . X-ray structure determinations have been performed on dinuclear complexes to reveal that the metals are in a square-planar environment and the metal-metal distance varies depending on the bridging of the secondary alkoxy group of the ligand .
Chemical Reactions Analysis
The chemical reactivity of compounds related to 3-[(Diphenylmethyl)amino]propan-1-ol includes the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals when derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide and phenyl isothiocyanate in the presence of bases or under phase transfer conditions . The reactivity of these compounds is influenced by the presence of the diphenylmethylamino group and the structural configuration of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(Diphenylmethyl)amino]propan-1-ol and its derivatives are influenced by the presence of the diphenylmethylamino group and the overall molecular structure. While specific physical properties such as melting point, solubility, and boiling point are not detailed in the provided papers, the chemical properties can be inferred from the reactivity patterns and the synthesis methods described. The compounds exhibit varying degrees of potency and selectivity in biological assays, which can be attributed to their structural features . The biological activities of related compounds, such as free-radical scavenging and suppression of NO generation, have been evaluated, indicating potential therapeutic applications .
Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- A study by Rzeszotarski et al. (1979) focused on the synthesis of beta-adrenoceptor blocking agents, including derivatives similar to 3-[(Diphenylmethyl)amino]propan-1-ol. These compounds demonstrated substantial cardioselectivity, highlighting their potential in cardiovascular therapeutics (Rzeszotarski et al., 1979).
Asymmetric Synthesis of Amino Alcohols
- Barrett et al. (1996) described the synthesis of anti-beta-amino alcohols, including compounds structurally related to 3-[(Diphenylmethyl)amino]propan-1-ol. These syntheses are significant for the production of stereochemically complex molecules (Barrett et al., 1996).
Corrosion Inhibition
- A study by Gao et al. (2007) explored the synthesis of tertiary amines, including analogs of 3-[(Diphenylmethyl)amino]propan-1-ol, for use as corrosion inhibitors on carbon steel. These compounds showed significant inhibition efficiency (Gao et al., 2007).
Synthesis of Poly(Ether Imine) Dendrimers
- Krishna et al. (2005) detailed the creation of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, highlighting their non-toxic nature and potential application in biological studies (Krishna et al., 2005).
Asymmetric Reduction in Organic Chemistry
- Itsuno et al. (1987) investigated the use of related amino alcohols in the asymmetric reduction of ketones, an important process in the production of optically active compounds (Itsuno et al., 1987).
Antimicrobial and Antiseptic Applications
- Jafarov et al. (2019) synthesized new derivatives of amino alcohols, including structures similar to 3-[(Diphenylmethyl)amino]propan-1-ol, demonstrating significant antimicrobial and antiseptic properties (Jafarov et al., 2019).
Cerebral Vasodilation Effects
- A study by Kadokawa et al. (1975) explored compounds structurally related to 3-[(Diphenylmethyl)amino]propan-1-ol, which showed potent cerebral vasodilation effects, indicating potential therapeutic applications (Kadokawa et al., 1975).
Safety and Hazards
properties
IUPAC Name |
3-(benzhydrylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-13-7-12-17-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWLGEWGKOXLRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514202 |
Source


|
| Record name | 3-[(Diphenylmethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Diphenylmethyl)amino]propan-1-ol | |
CAS RN |
164165-32-6 |
Source


|
| Record name | 3-[(Diphenylmethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

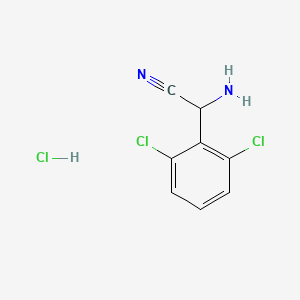

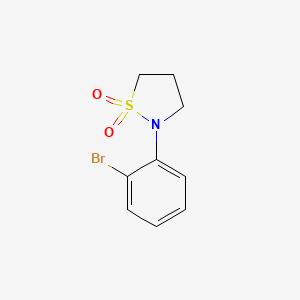

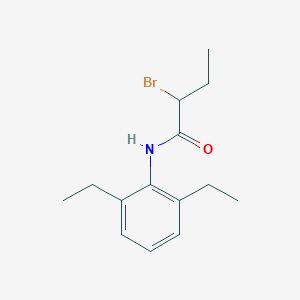

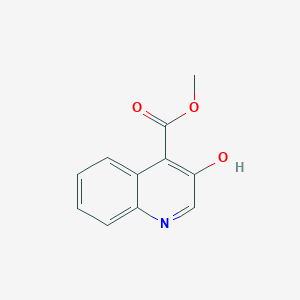
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)

